4-Bromo-2-ethyl-5-methoxyphenol
Description
4-Bromo-2-ethyl-5-methoxyphenol is a brominated phenolic compound characterized by a benzene ring substituted with a bromine atom at position 4, an ethyl group at position 2, and a methoxy group at position 4. Bromophenols are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their reactivity and ability to act as intermediates in complex reactions .
Properties
Molecular Formula |
C9H11BrO2 |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
4-bromo-2-ethyl-5-methoxyphenol |
InChI |
InChI=1S/C9H11BrO2/c1-3-6-4-7(10)9(12-2)5-8(6)11/h4-5,11H,3H2,1-2H3 |
InChI Key |
TUFCZXXCXVFEOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1O)OC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares substituents, molecular formulas, and inferred properties of 4-Bromo-2-ethyl-5-methoxyphenol with structurally related bromophenols from the evidence:
Key Observations:
- Lipophilicity: The ethyl group in this compound likely increases its lipophilicity compared to the chloromethyl analog and the simpler 4-Bromo-2-methoxyphenol . This property is critical in drug design for membrane permeability.
- Reactivity : The chloromethyl group in is highly reactive, enabling further functionalization (e.g., nucleophilic substitution), whereas the ethyl group may stabilize the compound against electrophilic attacks.
Physical Properties (Inferred)
- Solubility: Ethyl and methoxy groups balance polarity, suggesting moderate solubility in organic solvents (e.g., ethanol, DCM) but poor aqueous solubility.
- Melting Point : Likely higher than due to increased molecular weight but lower than due to reduced steric hindrance.
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